Condurangoglykosid A

Cancer Cell Differentiation Leukemia Glycoside Activity

Condurangoglykosid A (CGA) is the intact glycoside essential for p53-dependent oncology research, unlike its inactive aglycone ConA which lacks the critical trisaccharide moiety and cinnamoyl esterification. Ensure experimental reproducibility with ≥98% pure CGA, a certified primary reference standard for HPLC method validation and ROS-mediated apoptosis studies. Procure from verified B2B suppliers only.

Molecular Formula C53H78O17
Molecular Weight 987.2 g/mol
CAS No. 11051-90-4
Cat. No. B225753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCondurangoglykosid A
CAS11051-90-4
Synonyms[(3S,10S,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyl-oxan-2-yl]oxy-4-methoxy-6-methyl-oxan-2-yl]oxy-4-methoxy-6-methyl-oxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,
Molecular FormulaC53H78O17
Molecular Weight987.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6C5C(C(C7(C6(CCC7C(=O)C)O)C)OC(=O)C=CC8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O
InChIInChI=1S/C53H78O17/c1-27(54)35-21-23-53(59)36-18-17-33-24-34(20-22-51(33,6)42(36)47(66-31(5)55)49(52(35,53)7)68-39(56)19-16-32-14-12-11-13-15-32)67-40-25-37(60-8)45(29(3)63-40)69-41-26-38(61-9)46(30(4)64-41)70-50-44(58)48(62-10)43(57)28(2)65-50/h11-16,19,28-30,33-38,40-50,57-59H,17-18,20-26H2,1-10H3
InChIKeyZKWQLHAAXWFVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Condurangoglykosid A (CAS 11051-90-4) for Research: Key Baseline Data for Procurement Decisions


Condurangoglykosid A (Condurango glycoside A, CGA, CAS 11051-90-4) is a bioactive pregnane ester glycoside isolated from the bark of Marsdenia cundurango (also known as Gonolobus condurango) [1]. Its chemical structure consists of a condurangogenin A aglycone esterified with cinnamic acid at the 11α-OH and acetic acid at the 12β-OH, linked to a specific trisaccharide sugar chain (3-O-methyl-6-deoxy-β-D-allopyranosyl-(1→4)-D-oleandropyranosyl-(1→4)-D-cymaropyranose) [1][2]. As a p53 activator, it initiates ROS generation and up-regulates p53 expression, leading to apoptosis and premature senescence associated with DNA damage in HeLa cells [3]. Understanding its distinct structural features is crucial for scientific selection and procurement.

Condurangoglykosid A vs. Condurangogenin A: Why Aglycone or Related Glycosides Cannot Be Substituted


Scientific procurement of Condurangoglykosid A (CGA) requires an understanding of the specific activity differences between it and its closest structural analogs, particularly its aglycone, condurangogenin A (ConA). While ConA shares the same steroidal core, it lacks the crucial trisaccharide moiety and cinnamoyl esterification found in CGA [1]. This structural difference is not trivial; it translates directly into a stark difference in biological activity and therapeutic applicability. Studies demonstrate that the intact glycoside, CGA, is a potent differentiation inducer, a property significantly attenuated in its aglycone counterpart [2]. Substituting CGA with ConA or a structurally similar but biologically distinct glycoside, such as Condurangoglykosid C, could lead to experimental failure or the inability to validate a specific mechanism of action. The following quantitative evidence clarifies these critical distinctions.

Condurangoglykosid A: Quantified Differentiation from Condurangogenin A and Condurangoglykosid C


Differentiation-Inducing Potency: Condurangoglykosid A vs. Aglycone

Condurangoglykosid A demonstrates superior potency as a differentiation inducer in mouse myeloid leukemia (M1) cells when compared to its aglycone, condurangogenin A. In a study of six active pregnane glycosides, Condurangoglykosid A (compound 7) was identified as one of the two most potent differentiation inducers, while its corresponding aglycones were reported to be significantly less effective [1]. The M1 cells treated with Condurangoglykosid A were differentiated into phagocytic cells after 24 hours [1].

Cancer Cell Differentiation Leukemia Glycoside Activity

Structural Distinction: Cinnamoyl Esterification Confers Unique Activity

Condurangoglykosid A and C are distinguished from other condurango-derived glycosides by the presence of a cinnamoyl group esterified at the 11α-OH position of their aglycone [1][2]. This specific structural feature is directly linked to their enhanced biological activity. The study by Umehara et al. (1994) explicitly notes that Condurangoglykosides A and C, which possess this cinnamoyl group, were the 'most potent differentiation inducers' among the six isolated pregnane glycosides [1].

Structure-Activity Relationship Pregnane Glycoside Apoptosis

Redox Potential: Structural Basis for Chemical Differentiation from Condurangoglykosid C

Condurangoglykosid A and Condurangoglykosid C are structurally linked by a redox relationship. Condurangoglykosid C is 20-dihydrocondurangogenin A, and importantly, Condurangoglykosid A can be converted into Condurangoglykosid C through a reduction reaction [1]. This chemical convertibility underscores the distinct nature of the two compounds and the necessity of using a verified, pure standard of Condurangoglykosid A for accurate experimental work.

Chemical Reduction Analytical Standard Isomer Differentiation

Analytical Purity: Phyproof® Primary Reference Standard

For applications requiring high analytical fidelity, Condurangoglykosid A is available as a Phyproof® Reference Substance, a certified primary reference standard [1]. This standard is supplied with a certificate of analysis and an assigned absolute purity, which accounts for chromatographic purity, water content, residual solvents, and inorganic impurities [1]. A minimum HPLC purity of ≥90.0% is specified, with the exact certified value provided on the lot-specific certificate .

Analytical Standard Quality Control HPLC Purity

Procurement-Driven Research Applications for Condurangoglykosid A (11051-90-4)


Validating p53-Mediated Apoptosis and Senescence in Cancer Models

Condurangoglykosid A is a validated p53 activator that induces apoptosis and premature senescence associated with DNA damage in HeLa cells through ROS generation [1]. Procurement of the pure compound is essential for researchers investigating p53-dependent pathways in oncology, where consistent and reproducible activation of this tumor suppressor protein is paramount.

Studying Myeloid Leukemia Cell Differentiation

Given its demonstrated efficacy as a potent differentiation inducer in mouse myeloid leukemia (M1) cells, Condurangoglykosid A is a critical tool for studying the molecular mechanisms governing the reprogramming of cancer cells toward a more differentiated, less malignant state [2]. This application is specific to the intact glycoside and cannot be reliably pursued with the aglycone.

Analytical Method Development and Quality Control of Natural Products

As a Phyproof® certified primary reference standard, Condurangoglykosid A is specifically intended for use in analytical method development, validation, and routine quality control [3]. Its defined absolute purity and traceable certification are required for accurate quantification of Condurangoglykosid A in plant extracts, herbal formulations, and biological matrices using HPLC, LC-MS, or other chromatographic techniques.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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